(E)-3-(1-methylindol-3-yl)-2-(3-methylphenyl)prop-2-enenitrile
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Overview
Description
(E)-3-(1-methylindol-3-yl)-2-(3-methylphenyl)prop-2-enenitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-methylindol-3-yl)-2-(3-methylphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 1-methylindole and 3-methylbenzaldehyde.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of the Enamine: The intermediate product is then treated with a nitrile source, such as acetonitrile, under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-methylindol-3-yl)-2-(3-methylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the nitrile group.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1-methylindol-3-yl)-2-(3-methylphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, indole derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, indole derivatives can be used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(1-methylindol-3-yl)-2-(3-methylphenyl)prop-2-enenitrile would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
3-(2-bromoethyl)indole: Used in the synthesis of pharmaceuticals.
3-(1H-indol-3-yl)propanoic acid: Studied for its anti-inflammatory effects.
Uniqueness
(E)-3-(1-methylindol-3-yl)-2-(3-methylphenyl)prop-2-enenitrile is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
(E)-3-(1-methylindol-3-yl)-2-(3-methylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-14-6-5-7-15(10-14)16(12-20)11-17-13-21(2)19-9-4-3-8-18(17)19/h3-11,13H,1-2H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPYPYOKPGOCMH-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CN(C3=CC=CC=C32)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C\C2=CN(C3=CC=CC=C32)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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